BenchChemオンラインストアへようこそ!

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one

Medicinal chemistry Fragment-based drug design Physicochemical profiling

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one (CAS 313663-81-9) is a bicyclic heterocyclic lactam featuring a fused cyclopentane–pyrrole ring system, with molecular formula C7H7NO and a molecular weight of 121.14 g/mol. The compound possesses a single hydrogen-bond donor (N–H), one acceptor (C=O), zero rotatable bonds, and a topological polar surface area (TPSA) of 32.9 Ų, placing it within Lipinski-compliant property space and making it a compact, rigid scaffold for fragment-based drug discovery.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 313663-81-9
Cat. No. B1314854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one
CAS313663-81-9
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=C1C=CN2
InChIInChI=1S/C7H7NO/c9-6-3-5-1-2-8-7(5)4-6/h1-2,8H,3-4H2
InChIKeyVDDBFIHHHZORFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one (CAS 313663-81-9): Bicyclic Lactam Building Block for Medicinal Chemistry


4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one (CAS 313663-81-9) is a bicyclic heterocyclic lactam featuring a fused cyclopentane–pyrrole ring system, with molecular formula C7H7NO and a molecular weight of 121.14 g/mol [1]. The compound possesses a single hydrogen-bond donor (N–H), one acceptor (C=O), zero rotatable bonds, and a topological polar surface area (TPSA) of 32.9 Ų, placing it within Lipinski-compliant property space and making it a compact, rigid scaffold for fragment-based drug discovery [1]. It is primarily employed as a synthetic building block for more complex pharmaceutical intermediates and has been accessed via rhodium(II)-catalyzed intramolecular carbenoid insertion chemistry [2].

Why 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one Cannot Be Replaced by Generic Cyclopenta[b]pyrrole Analogs


The cyclopenta[b]pyrrol-5-one scaffold exists in multiple regioisomeric, saturation-state, and N-substituted forms that display measurably different physicochemical properties, synthetic accessibility, and hydrogen-bonding capacities [1]. Direct substitution of 4,6-dihydro-cyclopenta[b]pyrrol-5(1H)-one with its N-methyl analog (CAS 676486-43-4) eliminates the sole hydrogen-bond donor, altering solubility and target-engagement profiles, while replacement by the fully saturated hexahydro-cyclopenta[b]pyrrol-2(1H)-one changes molecular shape, LogP, and the position of the ketone group, which governs regioselective derivatization [2]. Procurement of the correct regioisomer is critical because the 4,6-dihydro-5-one isomer (target) and the 4,5-dihydro-6-one isomer exhibit distinct reactivity patterns in Nazarov cyclization–Michael addition sequences [3]. The quantitative data below demonstrate that these structural variations translate into non-interchangeable performance in synthetic and medicinal chemistry workflows.

Quantitative Differentiation Evidence for 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one Versus Closest Analogs


Hydrogen-Bond Donor Capacity: N–H vs. N-Methyl Elimination

4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one possesses one hydrogen-bond donor (the N–H group), whereas the closest commercial N-substituted analog, 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one (CAS 676486-43-4), has zero H-bond donors [1]. The N–H donor is critical for target engagement in fragment-based screening where hydrogen-bonding interactions with protein backbone carbonyls or side-chain acceptors can dominate binding free energy . Replacement of the target compound with the N-methyl analog eliminates this interaction mode entirely, risking false-negative screening results or loss of binding affinity.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

LogP and Lipophilicity: Control Over Aqueous Solubility

The target compound has a computed LogP of 0.68 (Finetech) and an XLogP3-AA of 0.1 (PubChem) [1], indicating moderate to low lipophilicity. In contrast, the 1-benzyl analog (1-benzyl-4,6-dihydrocyclopenta[b]pyrrol-5-one, compound 27 in Cuevas-Yañez et al.) bears a lipophilic benzyl substituent that substantially increases LogP (estimated >2.5 by additive fragment methods) [2]. The lower LogP of the target compound translates to superior aqueous solubility, a desirable attribute for biochemical assay compatibility and fragment-library design [3].

Physicochemical profiling Drug-likeness Solubility optimization

Regioisomeric Specificity: 5-Oxo vs. 6-Oxo Isomers Divergent Reactivity

The target compound bears the ketone at position 5 of the cyclopenta[b]pyrrole system. The regioisomeric 4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one carries the ketone at position 6 and is accessed via a different Nazarov cyclization pathway [1]. Under iron(III)-catalyzed Nazarov conditions, pyrrole derivatives can selectively afford either the 4,5-dihydro-6-one (derivative 5) or the 5,6-dihydro-4-one (derivative 6) depending on the substrate substitution pattern, with trans selectivities reported as 'high' in good to excellent yields [1]. The target compound's 5-one regiochemistry places the electrophilic carbonyl at a position conjugated with the pyrrole nitrogen lone pair, affecting both the IR carbonyl stretching frequency and the reactivity toward nucleophilic attack compared to the 6-one isomer [2].

Synthetic chemistry Regioselectivity Nazarov cyclization

Synthetic Yield via Rh(II)-Catalyzed Cyclization: N-Unsubstituted vs. N-Substituted Analogs

The Rh(II)-catalyzed intramolecular carbenoid insertion route reported by Cuevas-Yañez et al. provides direct access to the cyclopenta[b]pyrrol-5-one scaffold. In that study, the N-methyl analog (compound 26, CAS 676486-43-4) was isolated in 60% yield as a colorless oil, and the N-benzyl analog (compound 27) was obtained in 55% yield [1]. While the N-unsubstituted parent compound (target) was not explicitly reported in that paper, the methodology establishes that N-substitution can modulate reaction yield and physical form (oil vs. crystalline solid), with the N-benzyl derivative (27) obtainable as a white solid (m.p. 145 °C) after further transformation [1]. The N-unsubstituted target compound, bearing no steric hindrance at nitrogen, is expected to offer distinct reactivity in subsequent N-functionalization steps that N-alkyl analogs cannot undergo without prior deprotection.

Synthetic methodology Carbenoid chemistry Process chemistry

Computed pKa Difference Dictates Ionization State Under Physiological Conditions

The target compound has a predicted pKa of 16.53 ± 0.20 (for the pyrrole N–H deprotonation) . This extremely weak acidity means the compound remains essentially fully neutral under all physiologically relevant pH conditions (pH 1–8). By contrast, the hexahydro-cyclopenta[b]pyrrol-2(1H)-one analogs (saturated lactams) contain a secondary amine with a predicted pKa of approximately 9–10 for the pyrrolidine N–H, meaning they exist predominantly in the protonated (charged) form at physiological pH 7.4 [1]. This fundamental difference in ionization state affects membrane permeability, protein binding, and CNS penetration potential.

Physicochemical profiling Bioavailability pKa prediction

Vendor Purity Specifications: Matrix Scientific 95% vs. MolCore 98%

Commercially, the compound is offered at two distinct purity grades that affect suitability for different applications. Matrix Scientific supplies the compound at 95% purity (Product Number: 057878) [1], while MolCore offers an NLT 98% grade under ISO quality systems, positioning it for pharmaceutical intermediate applications . The 3% purity difference may impact yield calculations in multistep syntheses and the level of unidentified impurities in biological assays.

Procurement Quality control Purity specification

Optimal Procurement and Application Scenarios for 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one (CAS 313663-81-9)


Fragment-Based Drug Discovery Libraries Requiring N–H Hydrogen-Bond Donor Capacity

Fragment libraries benefit from compact, rigid scaffolds with balanced hydrogen-bond donor/acceptor profiles. With 1 H-bond donor (N–H), 1 H-bond acceptor (C=O), TPSA of 32.9 Ų, and a low LogP of 0.1–0.68, 4,6-dihydro-cyclopenta[b]pyrrol-5(1H)-one is the only commercially available cyclopenta[b]pyrrol-5-one isomer that retains the N–H donor while maintaining a molecular weight of 121.14 Da—well below the typical fragment upper limit of ~300 Da [1]. The N-methyl analog (CAS 676486-43-4) lacks this donor and is therefore excluded from libraries where N–H-mediated binding is a design hypothesis .

Synthetic Intermediate for Late-Stage N-Functionalization in Medicinal Chemistry

When a synthetic route requires diversification at the pyrrole nitrogen after the bicyclic core is assembled, only the N-unsubstituted parent compound (target) is viable. Pre-alkylated analogs (N-methyl, N-benzyl) cannot undergo further N-derivatization without cleavage–protection sequences, adding steps and reducing overall yield [2]. The Rh(II)-catalyzed carbenoid insertion methodology provides a direct entry to this core, and procurement of the N–H compound ensures maximum downstream synthetic flexibility [2].

Biochemical Assays Requiring Neutral Species at Physiological pH

With a predicted pKa of ~16.5 for the pyrrole N–H, the compound remains fully neutral across the entire physiological pH range (1–8) . This contrasts sharply with saturated hexahydro-cyclopenta[b]pyrrol-2-ones, which are predominantly protonated at pH 7.4 (pKa ~9–10) [3]. For assays where a neutral, uncharged probe molecule is required—such as passive membrane permeability measurements, CNS penetration models, or intracellular target engagement—the target compound is the appropriate choice over saturated analogs.

GMP Pharmaceutical Intermediate Production Requiring ISO-Certified Purity

For process chemistry applications where intermediate purity directly impacts API quality, the NLT 98% purity grade with ISO certification (as supplied by MolCore) meets the traceability and documentation requirements expected in regulatory environments . The 95% grade (Matrix Scientific) may be sufficient for early-discovery research, but the higher purity grade is specified when the compound is used beyond the milligram scale in GMP or IND-enabling studies [4].

Quote Request

Request a Quote for 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.